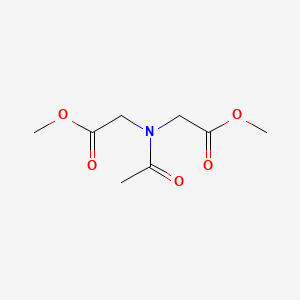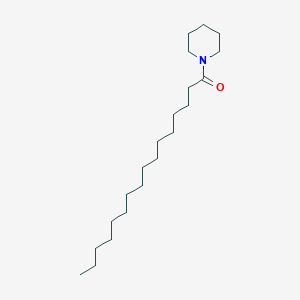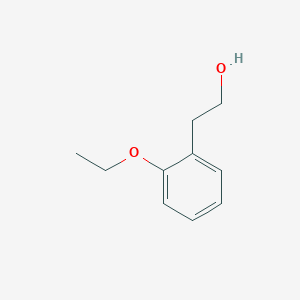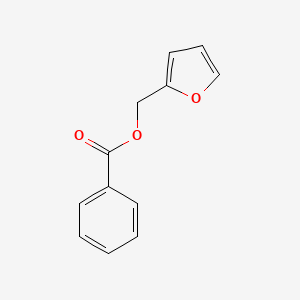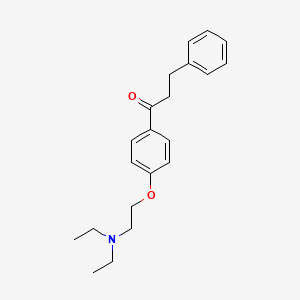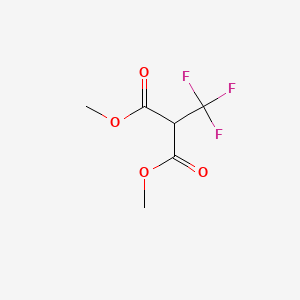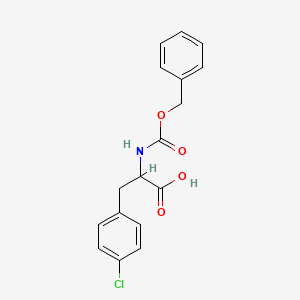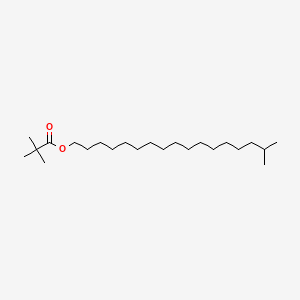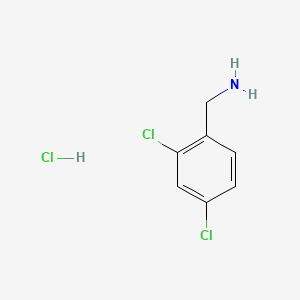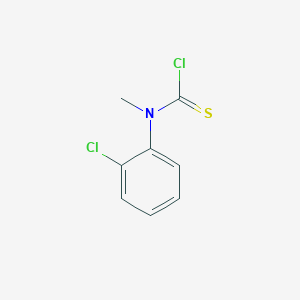
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride
Descripción general
Descripción
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride (CMCT) is a synthetic organic compound with a broad range of uses in scientific research. It is a colorless, crystalline solid with a melting point of 140°C and a boiling point of 317°C. CMCT is a versatile reagent that can be used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. CMCT is also used in biochemistry and physiology research to study the mechanisms of action of various compounds.
Aplicaciones Científicas De Investigación
Synthesis of Chalcone Derivatives
Chalcones are a group of compounds that have shown promise in drug development due to their array of pharmacological and biological effects. N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride can be used in the synthesis of chalcone derivatives, which are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Antimicrobial Applications
The compound can be utilized to create chalcone derivatives with significant antimicrobial properties. These derivatives can inhibit diverse targets of antibiotic-resistance development pathways, making bacteria susceptible to antibacterial compounds .
Antifungal and Antimalarial Activities
Chalcone derivatives synthesized using N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride can exhibit potent antifungal and antimalarial activities. This is particularly important in the development of new treatments for infectious diseases .
Anticancer and Anti-tumor Properties
Research has indicated that chalcone derivatives possess anti-tumor and anticancer properties. The compound can be a precursor in the synthesis of these derivatives, contributing to cancer research and therapy .
Pharmacotherapeutic Applications
The compound’s derivatives can be explored for their pharmacotherapeutic applications, including their inhibitory activity on enzymes and potential as anti-inflammatory agents .
Organic Synthesis
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride can be used in organic synthesis to obtain several heterocyclic rings through ring closure reactions. This includes the synthesis of cyanopyridines, pyrazolines, isoxazoles, and pyrimidines .
Biological Potential of Indole Derivatives
The compound can contribute to the synthesis of indole derivatives, which have a wide range of biological and clinical applications, including antiviral, anti-inflammatory, and anticancer activities .
Development of Fluorescent Agents
Chalcone derivatives, which can be synthesized from N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride, find application as fluorescent whitening agents and organic brightening agents. This is useful in various scientific and industrial applications .
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBXLJQMMWKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374039 | |
| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
CAS RN |
362601-72-7 | |
| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)
